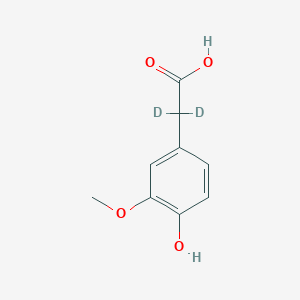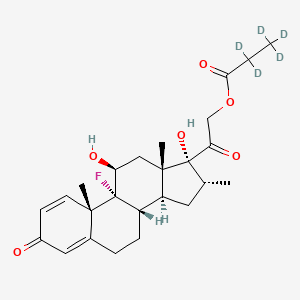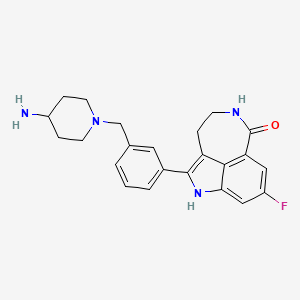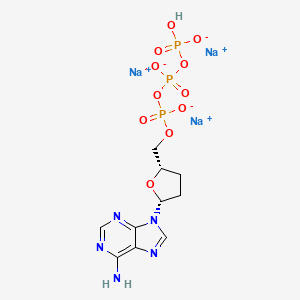
Taurochenodeoxycholic Acid-d5 Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taurochenodeoxycholic acid-d5 (sodium) is a deuterium-labeled derivative of taurochenodeoxycholic acid sodium. It is one of the main bioactive substances found in the bile acids of animals. This compound is known for its ability to induce apoptosis and exhibits significant anti-inflammatory and immune-regulatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of taurochenodeoxycholic acid-d5 (sodium) involves the incorporation of deuterium into taurochenodeoxycholic acid sodium. Deuterium is a stable heavy isotope of hydrogen, and its incorporation can affect the pharmacokinetic and metabolic profiles of the compound . The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published.
Industrial Production Methods
Industrial production of taurochenodeoxycholic acid-d5 (sodium) typically involves large-scale synthesis using deuterated reagents and catalysts. The process is carried out under controlled conditions to ensure high purity and yield. The final product is often purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Taurochenodeoxycholic acid-d5 (sodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of taurochenodeoxycholic acid-d5 (sodium) can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Taurochenodeoxycholic acid-d5 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in the study of bile acid metabolism and pharmacokinetics.
Biology: Investigated for its role in cell apoptosis and immune regulation.
Medicine: Explored for its potential therapeutic effects in inflammation and cancer therapy.
Industry: Utilized in the development of deuterated drugs to improve pharmacokinetic properties
Mecanismo De Acción
Taurochenodeoxycholic acid-d5 (sodium) exerts its effects through several molecular targets and pathways. It functions as a bile salt to emulsify lipids such as cholesterol in the bile. Additionally, it reduces cholesterol formation in the liver and increases bile secretion. The compound also interacts with glucocorticoid receptors and G protein-coupled bile acid receptor 5, mediating anti-inflammatory and immune-regulatory effects through the AC-cAMP-PKA signaling pathway .
Comparación Con Compuestos Similares
Similar Compounds
Taurochenodeoxycholic acid sodium: The non-deuterated form of the compound.
Taurolithocholic acid: Another bile acid with similar properties.
Chenodeoxycholic acid: A primary bile acid that combines with taurine to form taurochenodeoxycholic acid
Uniqueness
Taurochenodeoxycholic acid-d5 (sodium) is unique due to the incorporation of deuterium, which can significantly alter its pharmacokinetic and metabolic profiles. This makes it a valuable tool in scientific research, particularly in the study of drug metabolism and pharmacokinetics .
Propiedades
Fórmula molecular |
C26H44NNaO6S |
|---|---|
Peso molecular |
526.7 g/mol |
Nombre IUPAC |
sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-;/m1./s1/i8D2,14D2,18D; |
Clave InChI |
IYPNVUSIMGAJFC-IYNWLQKKSA-M |
SMILES isomérico |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)([2H])[2H])O.[Na+] |
SMILES canónico |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12409527.png)
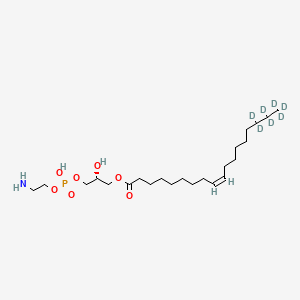

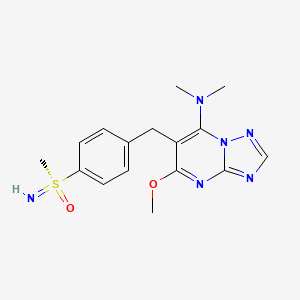
![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12409571.png)
